

An In-depth Technical Guide to the Hydrates of Disodium Phosphate

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Compound of Interest

Compound Name: *Disodium diphosphate*

Cat. No.: *B1346107*

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An important clarification on nomenclature: The term "disodium phosphate" can be ambiguous. It most commonly refers to disodium hydrogen phosphate (Na_2HPO_4), an orthophosphate widely used in pharmaceutical and research settings as a buffering agent. However, it can also refer to **disodium diphosphate** ($\text{Na}_2\text{H}_2\text{P}_2\text{O}_7$), also known as disodium pyrophosphate or sodium acid pyrophosphate (SAPP), which has different properties and primary applications, particularly in the food industry as a leavening agent. This guide will first provide a comprehensive overview of the well-characterized hydrates of disodium hydrogen phosphate, followed by a discussion of **disodium diphosphate** and its known hydrate.

Part 1: The Hydrates of Disodium Hydrogen Phosphate (Na_2HPO_4)

Disodium hydrogen phosphate is a sodium salt of phosphoric acid that exists in an anhydrous form and as several common hydrates, each with distinct physical properties.^[1] These forms are critical in pharmaceutical formulations, acting as buffering agents to maintain pH, thereby ensuring drug stability and bioavailability.^{[2][3][4]} The specific hydrate that crystallizes from an aqueous solution is primarily dependent on temperature.^[5]

Physical and Chemical Properties

The anhydrous form and its dihydrate, heptahydrate, and dodecahydrate variants are the most common forms encountered in research and development. Their key properties are summarized below for easy comparison.

Property	Anhydrous (Na_2HPO_4)	Dihydrate ($\text{Na}_2\text{HPO}_4 \cdot 2\text{H}_2\text{O}$)	Heptahydrate ($\text{Na}_2\text{HPO}_4 \cdot 7\text{H}_2\text{O}$)	Dodecahydrate ($\text{Na}_2\text{HPO}_4 \cdot 12\text{H}_2\text{O}$)
Molar Mass (g/mol)	141.96[1][6]	177.99[1][7]	268.07[1]	358.14[8]
Appearance	White, hygroscopic powder[9][10]	White, odorless crystals[9]	White, efflorescent crystals or granular powder[9][10]	White, efflorescent, odorless powder or crystals[9][10]
Density (g/cm ³)	1.7[1]	~2.1[7]	1.679[6]	1.524[6]
Solubility in Water	7.7 g/100 mL (20 °C)[1]	Soluble (~7.7 g/100 mL at 20 °C)[11]	11.8 g/100 mL (25 °C)[10]	11.8 g/100 mL (25 °C)[10]
Solubility in Ethanol	Insoluble[6][12]	Practically insoluble[7]	Insoluble[6]	Insoluble
pH (1% aqueous solution)	9.0 - 9.6[12]	~8.0 - 9.5[11]	~9.5[10]	~9.0 (0.1-1N solution)[13]
Stability	Hygroscopic; absorbs 2-7 moles of water from air[10]	Stable under normal conditions[7]	Efflorescent in warm, dry air[9]	Readily loses 5 moles of water on exposure to air[10]
Crystal System	-	Orthorhombic[5]	-	Monoclinic[10]

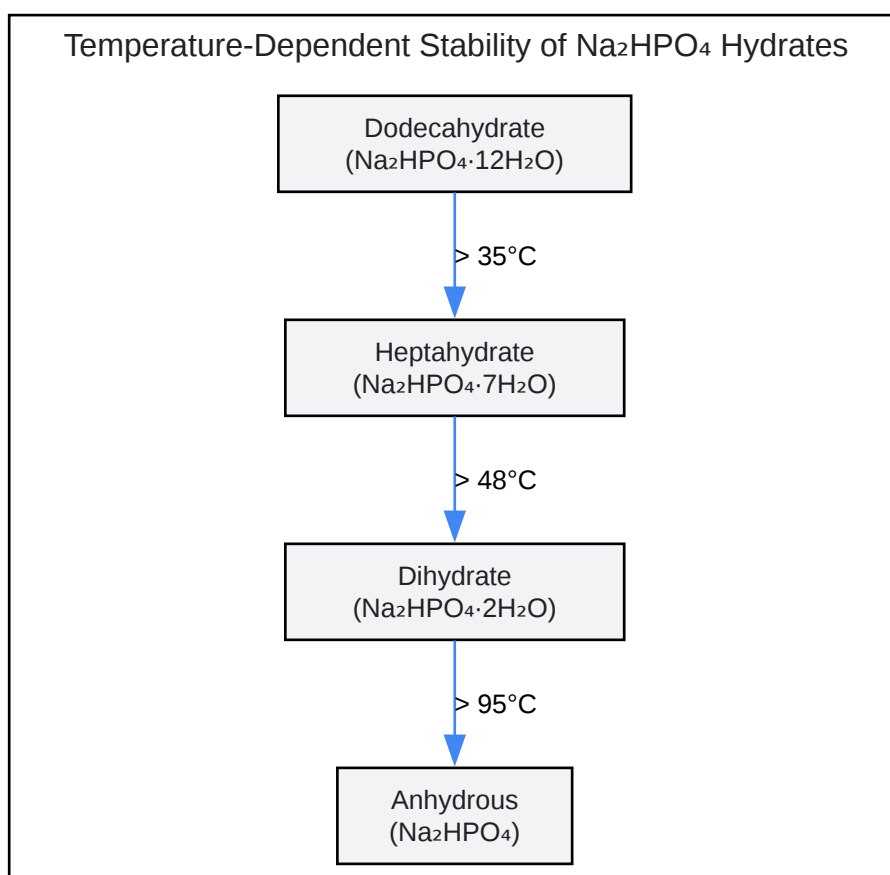
Thermal Behavior and Interconversion

The stability of the different hydrates of disodium hydrogen phosphate is directly dependent on temperature, leading to transformations between the forms.

- Below 35°C: The dodecahydrate ($\text{Na}_2\text{HPO}_4 \cdot 12\text{H}_2\text{O}$) is the stable form.[5]

- 35°C to 48°C: The heptahydrate ($\text{Na}_2\text{HPO}_4 \cdot 7\text{H}_2\text{O}$) is the stable form.[5] The dodecahydrate melts at approximately 35°C.[6][14]
- 48°C to 95°C: The dihydrate ($\text{Na}_2\text{HPO}_4 \cdot 2\text{H}_2\text{O}$) is the stable form.[5]
- Above 95°C: The anhydrous form (Na_2HPO_4) crystallizes from solution.[5][15]

Upon heating, the hydrates lose their water of crystallization. The anhydrous form, when heated to around 240-250°C, undergoes condensation to form tetrasodium pyrophosphate ($\text{Na}_4\text{P}_2\text{O}_7$).[9][13]



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Caption: Relationship between hydrates of disodium hydrogen phosphate.

Experimental Protocols

Characterization of disodium hydrogen phosphate hydrates involves several key analytical techniques to confirm their identity, purity, and thermal properties.

Preparation and Crystallization of Hydrates

Objective: To synthesize a specific hydrate form from an aqueous solution.

Methodology:

- **Preparation of Saturated Solution:** Prepare a concentrated solution of disodium hydrogen phosphate by dissolving the anhydrous or any hydrated salt in deionized water. Neutralization of phosphoric acid with sodium hydroxide can also be used.^{[15][16]} For instance, slowly add sodium bicarbonate to a phosphoric acid solution at 80-100°C until the pH is between 8.7 and 9.2.^[15]
- **Temperature-Controlled Crystallization:**
 - **Dodecahydrate:** Cool the saturated solution to below 35°C and allow for slow evaporation or cooling to induce crystallization.^[5]
 - **Dihydrate:** Maintain the solution temperature between 50°C and 95°C. Crystals can be formed by evaporation (e.g., in a vacuum) or by cooling a hot, concentrated solution within this range.^{[6][15]}
- **Crystal Harvesting:** Collect the separated crystals by filtration.
- **Washing and Drying:** Wash the crystals with a small amount of cold deionized water and then dry them under controlled conditions to prevent efflorescence or further dehydration. For example, drying at 40°C can remove free water before a higher temperature is used to analyze water of crystallization.^[17]

Thermal Analysis (TGA/DSC)

Objective: To determine the water content and observe phase transitions.

Methodology:

- **Sample Preparation:** Accurately weigh 5-10 mg of the hydrate sample into an aluminum pan.

- Instrument Setup (DSC): Place the sample in a Differential Scanning Calorimeter (DSC). Use an empty, sealed aluminum pan as a reference.
- Thermal Program: Heat the sample at a controlled rate, for example, 10°C/minute, under a nitrogen atmosphere. A typical temperature range is from ambient (e.g., 20°C) to 300°C.[13][18]
- Instrument Setup (TGA): Place the sample in a Thermogravimetric Analyzer (TGA).
- Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/minute) to a temperature sufficient to ensure all water is removed (e.g., 200°C).[18]
- Data Analysis:
 - DSC: Analyze the resulting thermogram for endothermic peaks, which indicate melting or dehydration events. The temperature at the peak maximum is the transition temperature. [13][18]
 - TGA: Analyze the weight loss curve. The percentage of weight loss corresponds to the number of water molecules lost.

Spectroscopic Analysis (FTIR/Raman)

Objective: To identify functional groups and confirm the presence of water of hydration.

Methodology:

- Sample Preparation: For FTIR, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a disc.[17] For Attenuated Total Reflectance (ATR)-FTIR, place the solid sample directly on the ATR crystal.[19] For Raman spectroscopy, place the sample in a glass capillary or directly under the laser beam.
- Data Acquisition:
 - FTIR: Scan the sample over a typical range of 4000 to 400 cm⁻¹.
 - Raman: Excite the sample with a laser (e.g., Nd:YAG) and collect the scattered light.[20]

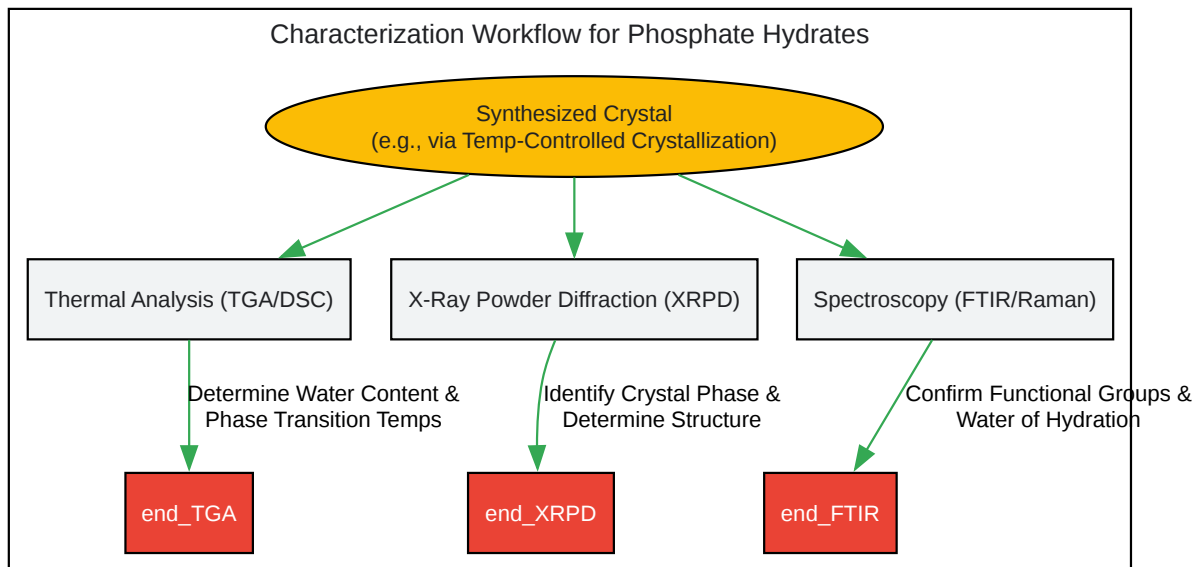
- Data Analysis:
 - Look for a broad absorption band above 3000 cm^{-1} in the FTIR spectrum, which is characteristic of O-H stretching vibrations from water of hydration.[4][5]
 - Identify the characteristic vibrations of the hydrogen phosphate (HPO_4^{2-}) ion, typically appearing in the $400\text{-}1200\text{ cm}^{-1}$ "fingerprint" region.[5] For example, a strong band for the symmetric stretching mode (ν_1) is observed around $960\text{-}990\text{ cm}^{-1}$. [5]

X-ray Powder Diffraction (XRPD)

Objective: To determine the crystal structure and identify the specific hydrate phase.

Methodology:

- Sample Preparation: Grind the crystalline sample to a fine, uniform powder.
- Instrument Setup: Mount the powdered sample in a sample holder of an X-ray diffractometer.
- Data Acquisition: Scan the sample with monochromatic X-rays (commonly Cu K α radiation) over a specified range of 2θ angles.
- Data Analysis: Compare the resulting diffraction pattern (a plot of intensity vs. 2θ) with reference patterns from crystallographic databases (e.g., JCPDS) to identify the specific hydrate form (dihydrate, dodecahydrate, etc.).[21][22] The lattice parameters and crystal system can be determined from the indexed pattern.[23]



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Caption: General workflow for the analysis of phosphate hydrates.

Part 2: Disodium Diphosphate (Pyrophosphate) ($\text{Na}_2\text{H}_2\text{P}_2\text{O}_7$)

Disodium dihydrogen diphosphate, also known as sodium acid pyrophosphate (SAPP), is an inorganic compound produced by heating sodium dihydrogen phosphate. It is widely used in the food industry as a leavening agent in baking powders.^[1] While the anhydrous form is most common commercially, a hydrate is also known.

Property	Anhydrous (Na ₂ H ₂ P ₂ O ₇)	Hexahydrate (Na ₂ H ₂ P ₂ O ₇ ·6H ₂ O)
Molar Mass (g/mol)	221.94	329.99
Appearance	White, crystalline powder or granules[7]	-
Density (g/cm ³)	1.86[7]	-
Solubility in Water	Soluble (10 g/100 mL at 20°C) [2]	-
Solubility in Ethanol	Insoluble[2][7]	-
pH (1% aqueous solution)	3.5 - 4.5[5]	-
Stability	Slightly hygroscopic; decomposes to sodium metaphosphate above 220°C[2][7]	Forms from the anhydrous salt after water absorption[2]

Preparation

Disodium diphosphate is commercially produced by heating anhydrous sodium dihydrogen phosphate (NaH₂PO₄) at temperatures between 200-250°C, which causes two molecules to condense with the elimination of one water molecule.[7]



The hexahydrate can form when the anhydrous material absorbs moisture from the air.[2][7]

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